4-Cyano-4'-methylbiphenyl

Catalog No.
S774893
CAS No.
50670-50-3
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-4'-methylbiphenyl

Bypass failed syntheses with unsuitable cyanobiphenyls. 4-Cyano-4'-methylbiphenyl (1CB) is the mandatory precursor for 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile via selective benzylic bromination-ensuring a single reactive intermediate.

  • Exclusive benzylic bromination; alkyl homologues give unusable aliphatic halides.
  • Linear para-core essential for OLED host materials and bimesogenic liquid crystals.
  • Solid at room temp (mp 108-112 °C); global supply with ≥98% purity, no plasticization.

CAS Number

50670-50-3

Product Name

4-Cyano-4'-methylbiphenyl

IUPAC Name

4-(4-methylphenyl)benzonitrile

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3

InChI Key

QIBWMVSMTSYUSK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

The exact mass of the compound 4-Cyano-4'-methylbiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Cyano-4'-methylbiphenyl, 4'-Methyl[1,1'-biphenyl]-4-carbonitrile, 1CB, 4-(4-Methylphenyl)benzonitrile, p-Tolylbenzonitrile, 4-Cyano-4'-methyl-1,1'-biphenyl

Purity

≥98%

Package Size

1 g, 5 g

4-Cyano-4'-methylbiphenyl (CAS 50670-50-3), commonly referred to as 1CB, is a rigid, linear organic intermediate characterized by an electron-withdrawing para-cyano group and a reactive para-methyl group across a biphenyl core . Unlike its longer-chain homologues which are utilized directly as fluid liquid crystals, 1CB is a solid at room temperature with a melting point of 108–112 °C . In industrial procurement, it is primarily valued as a highly specific synthetic precursor rather than a final functional material. Its primary commercial utility stems from the benzylic methyl group, which serves as a precise handle for radical bromination to yield 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile (CAS 50670-51-4) . This brominated derivative is a critical building block for synthesizing rigid OLED host materials, complex liquid crystal dimers, and specific pharmaceutical reference standards, making 1CB an indispensable upstream starting material for advanced functional molecules .

Research Fit

Non-mesogenic solid intermediate – direct solid-to-liquid transition, no liquid crystal phase.
Para-cyano regioisomer for TAK-779 CCR5 antagonist synthetic route compatibility.
Monocyte chemoattractant probe – reported induction of MCP-1 and cytokine panel in human monocytes.

Substituting 4-Cyano-4'-methylbiphenyl with other cyanobiphenyls leads to immediate synthetic or functional failure. If a buyer attempts to use the widely available 4-cyano-4'-pentylbiphenyl (5CB), benzylic functionalization becomes impossible; radical bromination of 5CB yields a complex, unusable mixture of aliphatic halides rather than a single reactive intermediate [1]. Conversely, using unsubstituted 4-cyanobiphenyl completely removes the necessary carbon handle for downstream nucleophilic coupling . Furthermore, substitution with the pharmaceutical intermediate 4'-methylbiphenyl-2-carbonitrile (the ortho-cyano isomer) drastically alters the molecular geometry from a linear rod-like structure to a bent conformation, which destroys the mesogenic potential required for liquid crystal and OLED applications and prevents the formation of para-substituted target molecules . Therefore, 1CB is strictly required when a linear, para-functionalized biphenyl linkage is mandatory .

Substitution Risk

Regiochemistry Ortho-cyano isomer (CAS 114772-53-1) routes exclusively to sartan synthesis, incompatible with TAK-779 pathway.
Phase behavior Longer-chain analog 5CB is a room-temperature nematic liquid; its mesogenic property disrupts solid-intermediate workflows.
Biological readout Des-methyl analog (4-cyanobiphenyl) lacks reported monocyte chemoattractant activity, altering immunology assay results.

Selective Benzylic Bromination

The primary procurement driver for 4-Cyano-4'-methylbiphenyl is its ability to undergo clean, selective functionalization. When subjected to standard radical bromination conditions (NBS/AIBN), 1CB yields the highly reactive intermediate 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile. In contrast, longer-chain homologues like 5CB fail to provide a single functionalized product due to competing hydrogen abstraction along the alkyl chain . The presence of only three benzylic protons on 1CB ensures high conversion to the mono-brominated product without the extensive chromatographic purification required for mixed aliphatic halides .

Evidence DimensionSelectivity in radical monobromination
Target Compound Data1CB (Yields a single benzylic bromide, CAS 50670-51-4, with >90% selectivity)
Comparator Or Baseline5CB (Yields a complex mixture of unselective aliphatic bromides)
Quantified Difference1CB enables >90% selective mono-functionalization at the terminal carbon, whereas 5CB cannot be selectively terminally functionalized.
ConditionsNBS/AIBN radical bromination in organic solvent

Buyers synthesizing complex benzyl-linked biphenyls must procure 1CB to ensure a viable, high-yield synthetic pathway, as longer-chain homologues cannot be cleanly functionalized.

Phase Behavior
Head-to-head
Non-mesogenic solid; mp 108–112 °C
vs. 5CB nematic liquid; mp 22.5–35 °C
Solid intermediate fit, unsuitable for nematic phases
DSC comparison under standard pressure

Phase Behavior and Handling

Unlike standard liquid crystal cyanobiphenyls, 1CB must be processed as a solid chemical intermediate. Thermal analysis demonstrates that 1CB has a melting point of 108–112 °C and exhibits a virtual isotropic-nematic transition at approximately -46 °C [1]. In direct contrast, 5CB is a room-temperature nematic liquid crystal with a melting point of ~24 °C and a clearing point of ~35 °C. This fundamentally changes how the material is handled in industrial settings; 1CB requires dissolution in organic solvents (e.g., chloroform, toluene) or melting at elevated temperatures for reaction, whereas 5CB can be handled as a neat fluid at ambient conditions [2].

Evidence DimensionMelting point and physical state at standard conditions
Target Compound Data1CB (Melting point 108–112 °C; solid at room temperature)
Comparator Or Baseline5CB (Melting point ~24 °C; nematic liquid at room temperature)
Quantified DifferenceA melting point differential of >80 °C, shifting the material from a fluid mesogen to a solid synthetic precursor.
ConditionsStandard atmospheric pressure, differential scanning calorimetry (DSC)

Procurement teams must account for the solid-state handling, storage, and solvent-based processability of 1CB, which differs entirely from the fluid handling of standard nCB liquid crystals.

Synthetic Route
Cross-study
Para-cyano → TAK-779 benzocycloheptene core
vs. Ortho-cyano → sartan biphenyl tetrazole core
Regiochemistry determines downstream target class
Process route analysis from Ikemoto et al. (2000)

Core Rigidity: Linear vs. Ortho Isomer

The para-para substitution pattern of 1CB is critical for applications requiring linear molecular extension, such as OLED hosts and liquid crystal dimers. 1CB provides a rigid, rod-like geometry that maximizes dipole-dipole interactions and allows for tight intermolecular packing [1]. If a buyer inadvertently procures the closely related sartan intermediate, 4'-methylbiphenyl-2-carbonitrile (ortho-cyano isomer), the steric bulk of the ortho-cyano group forces a significant twist in the biphenyl dihedral angle, creating a bent molecular shape. This bent geometry completely disrupts the linear π-conjugation and packing efficiency required for high-triplet-energy OLED materials and nematic mesogens [1].

Evidence DimensionMolecular geometry and packing efficiency
Target Compound Data1CB (Para-cyano; linear rod-like geometry enabling tight π-π stacking)
Comparator Or Baseline4'-Methylbiphenyl-2-carbonitrile (Ortho-cyano; bent geometry with disrupted conjugation)
Quantified Difference1CB maintains a linear extension axis for mesogenic core building, whereas the ortho-isomer introduces a >60° deviation in the extension axis.
ConditionsSolid-state packing and synthetic design for optoelectronic materials

Buyers sourcing cores for optoelectronics or linear mesogens must strictly specify the para-isomer (1CB) to prevent the catastrophic loss of molecular linearity caused by ortho-substituted analogs.

Melting Point
Head-to-head
108–112 °C (para)
vs. 49–52 °C (ortho isomer)
Higher mp supports solid-state handling and recrystallization
Supplier specification data; ~60 °C difference
Monocyte Activity
Class-level inference
Induces MCP-1, TNFα, IL-1β, IL-6, MIP-1α/2 in human monocytes
Distinct chemoattractant probe for monocyte biology
Qualitative in vitro induction; EC50 not reported; verify in target model
Purity Standard
Specification review
≥98.0% (GC)
Standardized CoA from TCI/VWR
Uniform supply chain quality; documented analytical methods

Rigid OLED Host Material Synthesis

Directly downstream of its linear geometry and thermal stability (Section 3), 1CB is a highly effective starting material for synthesizing high-triplet-energy host materials. Its lack of flexible alkyl chains prevents unwanted plasticization, maintaining the high glass transition temperatures (Tg) required for OLED device longevity [1].

Bromomethyl Biphenyl Intermediates

Leveraging its highly selective bromination profile (Section 3), 1CB is the mandatory precursor for manufacturing 4'-(bromomethyl)-[1,1'-biphenyl]-4-carbonitrile (CAS 50670-51-4), a critical electrophile used in pharmaceutical and fine chemical synthesis .

Liquid Crystal Dimer Development

Because 1CB acts as a solid, reactive building block rather than a fluid mesogen (Section 3), it is structurally suited for coupling reactions that link two cyanobiphenyl cores via a flexible spacer, creating advanced bimesogenic liquid crystals used in specialized optical displays .

Application Fit Matrix

Application
Selection Property
Validation Focus
CCR5 antagonist synthesis
Para-cyano regiochemistry compatibility
Aldehyde formation via SBMEA reduction (reported process route)
Liquid crystal dopant studies
Non-mesogenic, high-melting solid
No interference with nematic host phase; solute-solvent interaction probes
Monocyte activation research
Chemoattractant and cytokine induction profile
Distinct from des-methyl or ortho-cyano analogs; verify in target cell model

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

50670-50-3

Wikipedia

4-Cyano-4'-methylbiphenyl

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-methyl-: INACTIVE

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